molecular formula C29H29N3O3 B1230708 5-methyl-N-[(S)-[(1S,2R)-1-methyl-2-[(2R)-1-(2-naphthalenylamino)-1-oxopropan-2-yl]cyclopropyl]-phenylmethyl]-3-isoxazolecarboxamide

5-methyl-N-[(S)-[(1S,2R)-1-methyl-2-[(2R)-1-(2-naphthalenylamino)-1-oxopropan-2-yl]cyclopropyl]-phenylmethyl]-3-isoxazolecarboxamide

Cat. No.: B1230708
M. Wt: 467.6 g/mol
InChI Key: GEZMALYAXNUEJF-JUCUOUSCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-[(S)-[(1S,2R)-1-methyl-2-[(2R)-1-(2-naphthalenylamino)-1-oxopropan-2-yl]cyclopropyl]-phenylmethyl]-3-isoxazolecarboxamide is a member of naphthalenes.

Scientific Research Applications

Anticancer Research

The compound has been explored for its potential in anticancer research. Salahuddin et al. (2014) investigated related naphthalene derivatives for anticancer properties. Their study revealed that specific compounds showed activity against breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Pharmacological Evaluations

In the realm of pharmacological evaluations, a study by Faheem (2018) assessed the potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including naphthalene derivatives, for various pharmacological effects such as tumor inhibition and anti-inflammatory actions (Faheem, 2018).

Development of Selective Inhibitors

A study by Vah et al. (2022) synthesized derivatives including naphthalene components for the inhibition of Plasmodium falciparum Dihydroorotate Dehydrogenase, demonstrating its potential use in developing selective inhibitors (Vah, Medved', Grošelj, Klemenčič, Podlipnik, Štefane, Wagger, Novinec, & Svete, 2022).

Anticonvulsant Activity

Research by Rajak et al. (2010) on semicarbazones based 1,3,4-oxadiazoles, which involve naphthalene derivatives, explored their anticonvulsant activities, indicating the application of such compounds in neurological research (Rajak, Deshmukh, Veerasamy, Sharma, Mishra, & Kharya, 2010).

Fluorescent Labeling and Photophysical Studies

The compound's structure, similar to naphthalene derivatives, suggests potential in photophysical studies. Frade et al. (2007) conducted fluorescent labeling of amino acids using naphthalene derivatives, highlighting their use in biochemical labeling and imaging (Frade, Barros, Moura, Coutinho, & Gonçalves, 2007).

Antibacterial Agents

Abbasi et al. (2015) synthesized N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides with potent antibacterial properties, indicating the potential of related compounds in antibacterial research (Abbasi, Manzoor, Aziz‐ur‐Rehman, Siddiqui, Ahmad, Malik, Ashraf, Qurat-Ul-Ain, & Shah, 2015).

Properties

Molecular Formula

C29H29N3O3

Molecular Weight

467.6 g/mol

IUPAC Name

5-methyl-N-[(S)-[(1S,2R)-1-methyl-2-[(2R)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]cyclopropyl]-phenylmethyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C29H29N3O3/c1-18-15-25(32-35-18)28(34)31-26(21-10-5-4-6-11-21)29(3)17-24(29)19(2)27(33)30-23-14-13-20-9-7-8-12-22(20)16-23/h4-16,19,24,26H,17H2,1-3H3,(H,30,33)(H,31,34)/t19-,24-,26-,29+/m1/s1

InChI Key

GEZMALYAXNUEJF-JUCUOUSCSA-N

Isomeric SMILES

CC1=CC(=NO1)C(=O)N[C@H](C2=CC=CC=C2)[C@]3(C[C@@H]3[C@@H](C)C(=O)NC4=CC5=CC=CC=C5C=C4)C

SMILES

CC1=CC(=NO1)C(=O)NC(C2=CC=CC=C2)C3(CC3C(C)C(=O)NC4=CC5=CC=CC=C5C=C4)C

Canonical SMILES

CC1=CC(=NO1)C(=O)NC(C2=CC=CC=C2)C3(CC3C(C)C(=O)NC4=CC5=CC=CC=C5C=C4)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-N-[(S)-[(1S,2R)-1-methyl-2-[(2R)-1-(2-naphthalenylamino)-1-oxopropan-2-yl]cyclopropyl]-phenylmethyl]-3-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
5-methyl-N-[(S)-[(1S,2R)-1-methyl-2-[(2R)-1-(2-naphthalenylamino)-1-oxopropan-2-yl]cyclopropyl]-phenylmethyl]-3-isoxazolecarboxamide
Reactant of Route 3
5-methyl-N-[(S)-[(1S,2R)-1-methyl-2-[(2R)-1-(2-naphthalenylamino)-1-oxopropan-2-yl]cyclopropyl]-phenylmethyl]-3-isoxazolecarboxamide
Reactant of Route 4
Reactant of Route 4
5-methyl-N-[(S)-[(1S,2R)-1-methyl-2-[(2R)-1-(2-naphthalenylamino)-1-oxopropan-2-yl]cyclopropyl]-phenylmethyl]-3-isoxazolecarboxamide
Reactant of Route 5
Reactant of Route 5
5-methyl-N-[(S)-[(1S,2R)-1-methyl-2-[(2R)-1-(2-naphthalenylamino)-1-oxopropan-2-yl]cyclopropyl]-phenylmethyl]-3-isoxazolecarboxamide
Reactant of Route 6
Reactant of Route 6
5-methyl-N-[(S)-[(1S,2R)-1-methyl-2-[(2R)-1-(2-naphthalenylamino)-1-oxopropan-2-yl]cyclopropyl]-phenylmethyl]-3-isoxazolecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.